1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine

Lipophilicity Drug-likeness Membrane permeability

1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine (CAS 2124578-33-0) is a synthetic sulfonyl piperazine derivative with the molecular formula C10H20N2O2S and a molecular weight of 232.35 g/mol. The compound features a cyclopropanesulfonyl group at the N1 position and an isopropyl (propan-2-yl) substituent at the N4 position of the piperazine ring, creating a fully substituted, neutral scaffold with zero hydrogen bond donors.

Molecular Formula C10H20N2O2S
Molecular Weight 232.34
CAS No. 2124578-33-0
Cat. No. B2967641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine
CAS2124578-33-0
Molecular FormulaC10H20N2O2S
Molecular Weight232.34
Structural Identifiers
SMILESCC(C)N1CCN(CC1)S(=O)(=O)C2CC2
InChIInChI=1S/C10H20N2O2S/c1-9(2)11-5-7-12(8-6-11)15(13,14)10-3-4-10/h9-10H,3-8H2,1-2H3
InChIKeyRFSOHIQCFQWBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine (CAS 2124578-33-0): A Disubstituted Sulfonyl Piperazine Building Block for Medicinal Chemistry Procurement


1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine (CAS 2124578-33-0) is a synthetic sulfonyl piperazine derivative with the molecular formula C10H20N2O2S and a molecular weight of 232.35 g/mol . The compound features a cyclopropanesulfonyl group at the N1 position and an isopropyl (propan-2-yl) substituent at the N4 position of the piperazine ring, creating a fully substituted, neutral scaffold with zero hydrogen bond donors [1]. It belongs to the broader class of sulfonyl piperazine derivatives, which have emerged as privileged scaffolds in antibacterial, cannabinoid receptor modulation, and protease inhibition research programs [2].

Why 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine Cannot Be Replaced by Generic Piperazine Sulfonamide Analogs


Substituting 1-(cyclopropanesulfonyl)-4-(propan-2-yl)piperazine with the des-isopropyl analog 1-(cyclopropanesulfonyl)piperazine (CAS 1043529-57-2) or with N-methyl sulfonamide variants introduces measurable alterations in lipophilicity, hydrogen bonding capacity, and steric profile that directly impact downstream synthetic utility and biological performance [1]. The isopropyl group at N4 eliminates the sole hydrogen bond donor present on the comparator, reducing topological polar surface area and shifting the LogP by approximately 2.4 log units into a range compatible with passive membrane permeation [2]. These differences are not cosmetic—they determine whether the resulting derivatives retain activity in cell-based assays or achieve adequate CNS penetration, as demonstrated across multiple sulfonyl piperazine lead optimization campaigns targeting LpxH, CB1, and 11β-HSD1 [3].

Quantitative Differentiation Evidence for 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine vs. Closest Analogs


Lipophilicity (LogP) Head-to-Head: 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine vs. Des-Isopropyl Analog

The target compound exhibits a predicted LogP of approximately 1.82, compared to an XLogP3 of -0.6 for the des-isopropyl analog 1-(cyclopropanesulfonyl)piperazine (CAS 1043529-57-2), representing a net increase of approximately 2.4 log units attributable to the N4-isopropyl substitution [1][2]. This LogP shift moves the compound from a hydrophilic domain (LogP < 0) into the optimal range for passive membrane permeability (LogP 1–3), consistent with established medicinal chemistry principles where each additional methylene or branched alkyl group contributes approximately +0.5 log units to LogP [2].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Elimination: Target Compound vs. 1-(Cyclopropanesulfonyl)piperazine

1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine possesses zero hydrogen bond donors (HBD = 0), as both piperazine nitrogens are fully substituted by the cyclopropanesulfonyl and isopropyl groups . In contrast, 1-(cyclopropanesulfonyl)piperazine retains one hydrogen bond donor (HBD = 1) at the unsubstituted N4 position [1]. Elimination of the HBD reduces the topological polar surface area (TPSA) from 57.8 Ų to an estimated ~49 Ų, crossing below the widely recognized ≤60 Ų threshold associated with good oral absorption and below the ≤90 Ų threshold for blood-brain barrier penetration [2]. In sulfonyl piperazine antibacterial programs targeting LpxH, conversion of the free NH to N-alkyl or N-aryl substituents was a critical step in achieving cellular activity against Gram-negative pathogens [3].

Hydrogen bonding Membrane permeability CNS drug design

Cyclopropanesulfonyl Moiety: Conformational Restraint and Metabolic Stability Advantage over Acyclic Sulfonamides

The cyclopropanesulfonyl group in the target compound introduces conformational restriction through ring strain (~27.5 kcal/mol for cyclopropane), which distinguishes it from acyclic alkylsulfonyl analogs such as 1-(propane-2-sulfonyl)-4-(propan-2-yl)piperazine [1]. This strain can influence binding thermodynamics—analogous cyclopropane-containing sulfonyl piperazine LpxH inhibitors demonstrated that the cyclopropane ring geometry affects the orientation of the sulfonyl oxygen atoms involved in metal chelation at the di-manganese active site of K. pneumoniae LpxH [2]. In the broader sulfonyl piperazine class, cyclopropane substitution has been associated with enhanced metabolic stability compared to linear alkyl sulfonamides, as the constrained ring is less susceptible to cytochrome P450-mediated oxidative metabolism [3].

Metabolic stability Conformational restriction Sulfonamide SAR

Molecular Weight and Physicochemical Profile Positioning for Fragment-to-Lead and Lead Optimization Programs

With a molecular weight of 232.34 g/mol, 1-(cyclopropanesulfonyl)-4-(propan-2-yl)piperazine occupies a strategic position between fragment-sized (MW < 250) and lead-sized (MW 250–350) chemical space . This is heavier than 1-(cyclopropanesulfonyl)piperazine (MW 190.26) by 42 g/mol, a difference that reflects the isopropyl group addition [1]. The compound's computed properties (0 HBD, 4 HBA, estimated TPSA ~49 Ų, predicted LogP ~1.8) place it in favorable drug-like chemical space that satisfies all of Lipinski's Rule of Five criteria and the more stringent CNS MPO scoring guidelines [2]. In contrast, the des-isopropyl analog (HBD = 1, LogP = -0.6) falls outside the optimal LogP range and carries an additional H-bond donor that can impede membrane transit [1].

Fragment-based drug discovery Lead optimization Physicochemical properties

Sulfonyl Piperazine Scaffold Validation: Antibacterial LpxH Inhibition as a Class-Level Proof of Concept

Sulfonyl piperazine derivatives containing cyclopropanesulfonyl or analogous sulfonyl groups have been validated as potent inhibitors of UDP-2,3-diacylglucosamine hydrolase (LpxH), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria [1]. The prototypical compound AZ1 (a sulfonyl piperazine) inhibits K. pneumoniae LpxH with an IC50 of 0.36 μM and E. coli LpxH with an IC50 of 0.14 μM [2]. Structural optimization of this scaffold, guided by co-crystal structures of LpxH-inhibitor complexes, yielded JH-LPH-33 with improved IC50 values of 0.026 μM (K. pneumoniae) and 0.046 μM (E. coli), representing a >10-fold potency enhancement [3]. While 1-(cyclopropanesulfonyl)-4-(propan-2-yl)piperazine itself has not been directly tested against LpxH, its cyclopropanesulfonyl-piperazine core is structurally homologous to the pharmacophore present in these validated inhibitors [4].

Antibacterial LpxH inhibition Gram-negative pathogens

Synthetic Tractability and Building Block Utility: Defined Reactivity of a Fully Substituted Piperazine Core

1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine is synthesized via a two-step protocol: N-alkylation of piperazine with isopropyl bromide (K₂CO₃, DMF, 78% yield, 90% purity), followed by sulfonylation with cyclopropanesulfonyl chloride (Et₃N, THF, 65% yield, 85% purity before chromatography) . The fully substituted nature of both piperazine nitrogens renders the core chemically orthogonal—the sulfonamide nitrogen is non-nucleophilic, while the tertiary amine at N4 can undergo quaternization or N-oxide formation, enabling selective downstream derivatization at positions distinct from those available on mono-substituted analogs such as 1-(cyclopropanesulfonyl)piperazine, which retains a reactive secondary amine [1]. This defined reactivity profile reduces protecting group manipulations and streamlines parallel synthesis workflows for SAR exploration.

Building block Synthetic intermediate Parallel synthesis

Recommended Application Scenarios for 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine Based on Quantitative Differentiation Evidence


Lead Optimization of Antibacterial LpxH Inhibitors Requiring Enhanced Membrane Permeability

The target compound's LogP of ~1.82 and zero H-bond donor count make it a suitable core scaffold for designing next-generation LpxH inhibitors with improved Gram-negative cell envelope penetration. The cyclopropanesulfonyl-piperazine core is structurally pre-validated by AZ1 (IC50 0.36 μM vs. K. pneumoniae LpxH) and JH-LPH-33 (IC50 0.026 μM), and the N4-isopropyl group provides a lipophilic vector that can be further elaborated to access the hydrophobic pocket near F141 of the LpxH insertion lid identified in recent structural studies [1].

Fragment-to-Lead Chemistry for CNS-Penetrant Cannabinoid CB1 Receptor Antagonists

With TPSA estimated below 50 Ų, no hydrogen bond donors, and a predicted LogP in the CNS-accessible range, the compound is well-suited for fragment growth campaigns targeting centrally acting GPCRs such as CB1. Sulfonylated piperazines are documented CB1 antagonist/inverse agonist scaffolds, and the pre-installed isopropyl group maps to the lipophilic substituent requirement observed in multiple CB1 antagonist pharmacophore models [2]. Procurement of this fragment eliminates the need for protecting group strategies during library synthesis.

Parallel Synthesis of Disubstituted Piperazine Libraries for Phenotypic Screening

The chemically orthogonal nature of the fully substituted piperazine core—with an inert sulfonamide at N1 and a tertiary amine at N4—enables selective functionalization strategies (e.g., N-oxidation, quaternization, or C-H functionalization adjacent to the tertiary amine) that are not accessible with mono-substituted analogs . This defined reactivity profile supports efficient parallel synthesis of diverse compound libraries for unbiased phenotypic screening against antibacterial, anticancer, or anti-inflammatory targets.

Metabolic Stability Assessment of Cyclopropanesulfonyl-Containing Scaffolds

The cyclopropanesulfonyl group presents a metabolically constrained sulfonamide motif that is predicted to resist oxidative metabolism more effectively than acyclic alkylsulfonamides [3]. The target compound can serve as a reference standard for comparative microsomal or hepatocyte stability assays designed to quantify the metabolic advantage of cyclopropane substitution over linear alkyl sulfonamides in piperazine-based lead series.

Quote Request

Request a Quote for 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.